Benzene, [(1-methylpentadecyl)oxy]-
Description
Benzene, [(1-methylpentadecyl)oxy]- is a substituted aromatic compound featuring a benzene ring with a branched alkoxy group. The substituent, 1-methylpentadecyloxy, consists of a 15-carbon alkyl chain (pentadecyl) with a methyl branch at the first position.
Properties
CAS No. |
88953-25-7 |
|---|---|
Molecular Formula |
C22H38O |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
hexadecan-2-yloxybenzene |
InChI |
InChI=1S/C22H38O/c1-3-4-5-6-7-8-9-10-11-12-13-15-18-21(2)23-22-19-16-14-17-20-22/h14,16-17,19-21H,3-13,15,18H2,1-2H3 |
InChI Key |
SGBJHHQAYHZPFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-methylpentadecyl)oxy]- typically involves the alkylation of benzene with 1-methylpentadecyl alcohol in the presence of a strong acid catalyst. The reaction can be represented as follows:
C6H6+C16H34O→C22H38O+H2O
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzene, [(1-methylpentadecyl)oxy]- can undergo oxidation reactions, typically forming carboxylic acids or ketones depending on the conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitrobenzene, sulfonated benzene, or halogenated benzene derivatives.
Scientific Research Applications
Benzene, [(1-methylpentadecyl)oxy]- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of long alkyl chains on the reactivity of benzene derivatives.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of Benzene, [(1-methylpentadecyl)oxy]- involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The long alkyl chain allows it to embed into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules.
Comparison with Similar Compounds
Key Structural Differences :
Physical and Chemical Properties
Boiling Point and Solubility
Longer alkyl chains increase hydrophobicity and boiling points. For example:
- Benzene,[2-[(1-methoxyundecyl)oxy]ethyl]- has a boiling point >250°C due to its C11 chain .
- Benzene, 1-methoxyethyl (CAS 4013-34-7) has a lower boiling point (~200°C) and higher water solubility due to its shorter chain .
- Branched chains (e.g., 1-methylpentyl in ) reduce crystallinity, lowering melting points compared to linear analogs.
Reactivity
- Methoxy groups (e.g., in Benzene, 1,2-dimethoxy- , CAS 91-16-7) enhance electron-donating effects, increasing susceptibility to electrophilic substitution .
- The long alkyl chain in [(1-methylpentadecyl)oxy]- may stabilize the benzene ring sterically, reducing reactivity but improving thermal stability for material science applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
